Exit Vector Geometry Matches ortho-Substituted Benzene Within 0.1–0.2 Å: Structural Validation for Bioisosteric Replacement
X-ray crystallographic analysis of 1,2-disubstituted BCH derivatives (including phenyl, 4-fluorophenyl, and 4-chlorophenyl variants) shows that the critical N1–N2 inter-substituent distance (d) is 3.05–3.19 Å, differing from ortho-substituted benzene (3.04–3.10 Å) by only ~0.1 Å [1]. The scaffold-intrinsic C–C bond distance (r) is 1.56 Å versus 1.39–1.41 Å for benzene, a ~0.1–0.2 Å elongation [1]. The plane angles φ₁ and φ₂ (61–65° for BCH vs. 55–57° for ortho-benzene) are comparable, while the dihedral angle |θ| increases substantially from 7–8° (near-planar benzene) to 56–59° (three-dimensional BCH), introducing significant non-planar character [1]. The thiophenyl derivative shares the identical BCH core and thus preserves these exit-vector parameters.
| Evidence Dimension | Inter-substituent distance d (N1–N2), C–C bond distance r, plane angle φ₁/φ₂, dihedral angle |θ| |
|---|---|
| Target Compound Data | d: 3.05–3.19 Å; r: 1.56 Å; φ₁/φ₂: 61–65°; |θ|: 56–59° (BCH scaffold, class-level from 1b, 4b, 12b) |
| Comparator Or Baseline | d: 3.04–3.10 Å; r: 1.39–1.41 Å; φ₁/φ₂: 55–57°; |θ|: 7–8° (ortho-substituted benzene, valsartan and telmisartan crystal structures) |
| Quantified Difference | Δd ≈ +0.1 Å; Δr ≈ +0.15–0.17 Å; Δφ ≈ +6–8°; Δ|θ| ≈ +48–52° |
| Conditions | X-ray crystallographic data from single crystals of compounds 1b, 4b, 12b; comparator data from reported crystal structures of valsartan and telmisartan |
Why This Matters
The near-identical inter-substituent distance ensures that analogs built on this scaffold can occupy the same target binding pocket as the parent ortho-substituted benzene drug, while the increased three-dimensionality (Δ|θ| ≈ 50°) can reduce aromatic π–π stacking, potentially mitigating off-target binding and improving selectivity.
- [1] Denisenko, A. et al. Chem. Sci. 2023, 14, 14092–14099. See Fig. 3 and associated geometric parameter discussion (lines 190–211). View Source
